molecular formula C3Br2F6 B8253606 (S)-1,2-Dibromohexafluoropropane CAS No. 250122-61-3

(S)-1,2-Dibromohexafluoropropane

Cat. No. B8253606
CAS RN: 250122-61-3
M. Wt: 309.83 g/mol
InChI Key: KTULQNFKNLFOHL-SFOWXEAESA-N
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Description

(S)-1,2-Dibromohexafluoropropane is a useful research compound. Its molecular formula is C3Br2F6 and its molecular weight is 309.83 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Supramolecular Chemistry and Enantiomeric Purity

(S)-1,2-Dibromohexafluoropropane has been utilized in the creation of supramolecular structures, specifically in the formation of enantiopure and infinite supramolecular helices. This process involves halogen bonds, which are attractive intermolecular interactions between perfluoroalkyl bromides and bromide ions. Such supramolecular helices were observed in cocrystals of (-)-sparteinium hydrobromide and this compound. This interaction facilitates the resolution of racemic mixtures, proving its utility in achieving enantiomeric purity in chemical compounds Farina et al., 1999.

2. Molecular Structure Analysis

The compound has also been a subject of study in determining molecular structures and conformational compositions. Techniques like gas-phase electron diffraction and ab initio calculations have been employed to study the molecular structure and conformational compositions of this compound. Such studies reveal the presence of different conformers and provide insights into the energy differences and molecular interactions within the compound Postmyr, 1994.

3. NMR Spectroscopy and Conformational Analysis

In the realm of spectroscopy, this compound's NMR spectra have been thoroughly analyzed. Research involving the complete analysis of NMR spectra has been reported, providing valuable data on F-F coupling constants and their temperature dependence. This data contributes to the understanding of the conformational energy differences and orientations within the molecule, offering detailed insights into its structural dynamics Marco & Gatti, 1972.

4. Study of Stereoelectronic Effects and Rotational Isomerism

The compound has been involved in studies focusing on stereoelectronic effects and rotational isomerism. This involves theoretical evaluations and DFT calculations to understand the conformational preferences and the influence of different types of interactions like hyperconjugation and electron delocalization. Such studies provide a deeper understanding of the molecular behavior and the forces governing the structural orientation of molecules like this compound Souza et al., 2008.

properties

IUPAC Name

(2S)-1,2-dibromo-1,1,2,3,3,3-hexafluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br2F6/c4-1(6,2(5,7)8)3(9,10)11/t1-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTULQNFKNLFOHL-SFOWXEAESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Br)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@](C(F)(F)F)(C(F)(F)Br)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275710
Record name (2S)-1,2-Dibromohexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

250122-61-3
Record name (2S)-1,2-Dibromohexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1,2-Dibromohexafluoropropane
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(S)-1,2-Dibromohexafluoropropane
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(S)-1,2-Dibromohexafluoropropane
Reactant of Route 4
(S)-1,2-Dibromohexafluoropropane
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(S)-1,2-Dibromohexafluoropropane
Reactant of Route 6
(S)-1,2-Dibromohexafluoropropane

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